(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride is a complex organic compound with a unique structure It belongs to the class of isoquinolines and is characterized by its multiple stereocenters and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride typically involves multiple steps, including the formation of the benzo[a]quinolizin core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Isoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy Groups: Methoxylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.
Stereoselective Reactions: Ensuring the correct stereochemistry at the multiple chiral centers through the use of chiral catalysts or auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Large-Scale Cyclization Reactions: Using industrial reactors to ensure consistent formation of the isoquinoline core.
Efficient Methoxylation:
Purification Techniques: Utilizing chromatography and crystallization methods to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Employing reducing agents such as lithium aluminum hydride to reduce specific functional groups.
Substitution: Halogenation or nitration reactions to introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structure suggests potential activity as a central nervous system agent or as a precursor for drug development.
Industry
In the industrial sector, this compound might be used in the production of dyes, pigments, or other specialty chemicals due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride involves its interaction with specific molecular targets. These could include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors in the central nervous system to modulate neurotransmitter release.
Signal Transduction Pathways: Affecting intracellular signaling pathways that regulate various cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2S,3S,11bS)-3-Isobutyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-ol
- (2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydro2H-benzo[a]quinolizin-2-yl L-valinate
Uniqueness
What sets (2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties. Its multiple chiral centers and methoxy groups make it a versatile compound for various applications.
Properties
CAS No. |
39630-42-7 |
---|---|
Molecular Formula |
C16H26Cl2N2O2 |
Molecular Weight |
349.3 g/mol |
IUPAC Name |
(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride |
InChI |
InChI=1S/C16H24N2O2.2ClH/c1-10-9-18-5-4-11-6-15(19-2)16(20-3)7-12(11)14(18)8-13(10)17;;/h6-7,10,13-14H,4-5,8-9,17H2,1-3H3;2*1H/t10-,13-,14-;;/m0../s1 |
InChI Key |
HYUAAFWMISEIIW-BEIOMTQNSA-N |
Isomeric SMILES |
C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1N)OC)OC.Cl.Cl |
Canonical SMILES |
CC1CN2CCC3=CC(=C(C=C3C2CC1N)OC)OC.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.